molecular formula C10H19BrO B13629410 1-(Bromomethyl)-1-(isopropoxymethyl)cyclopentane

1-(Bromomethyl)-1-(isopropoxymethyl)cyclopentane

Katalognummer: B13629410
Molekulargewicht: 235.16 g/mol
InChI-Schlüssel: ONLJGWKGSPIBLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopentane is an organic compound that belongs to the class of cyclopentanes It features a bromomethyl group and a propan-2-yloxy group attached to a cyclopentane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopentane typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Attachment of the Propan-2-yloxy Group: The propan-2-yloxy group can be attached through etherification reactions using propan-2-ol and an appropriate leaving group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques like distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopentane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted cyclopentanes, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential as a pharmaceutical intermediate.

    Medicine: It could be explored for its potential therapeutic properties or as a precursor in drug synthesis.

    Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 1-(bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopentane would depend on its specific interactions with molecular targets. Generally, such compounds can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(chloromethyl)-1-[(propan-2-yloxy)methyl]cyclopentane: Similar structure but with a chlorine atom instead of bromine.

    1-(bromomethyl)-1-[(methoxy)methyl]cyclopentane: Similar structure but with a methoxy group instead of propan-2-yloxy.

    1-(bromomethyl)-1-[(ethoxy)methyl]cyclopentane: Similar structure but with an ethoxy group instead of propan-2-yloxy.

Uniqueness

1-(bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopentane is unique due to the specific combination of functional groups attached to the cyclopentane ring. This unique structure can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C10H19BrO

Molekulargewicht

235.16 g/mol

IUPAC-Name

1-(bromomethyl)-1-(propan-2-yloxymethyl)cyclopentane

InChI

InChI=1S/C10H19BrO/c1-9(2)12-8-10(7-11)5-3-4-6-10/h9H,3-8H2,1-2H3

InChI-Schlüssel

ONLJGWKGSPIBLY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OCC1(CCCC1)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.